Cycloheptylamine
Overview
Description
It is a clear, colorless to slightly yellow liquid with a molecular weight of 113.2 g/mol . This compound is part of the aliphatic amine class and is characterized by a seven-membered cycloalkane ring with an amino group attached.
Mechanism of Action
Target of Action
Cycloheptylamine, also known as Cycloheptanamine, is a primary aliphatic amine
Mode of Action
For instance, amines can form hydrogen bonds with biomolecules, altering their structure and function .
Biochemical Pathways
A study on a similar compound, cyclohexylamine, showed that it can be degraded by certain bacteria via an intermediate, suggesting that it might be involved in microbial degradation pathways .
Pharmacokinetics
Its metabolism and excretion would depend on various factors, including its interactions with metabolic enzymes .
Result of Action
For instance, they can alter enzyme activity, influence signal transduction pathways, and affect cellular pH by accepting or donating protons .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its volatility suggests that it could be easily dispersed in the environment . Furthermore, factors such as pH and temperature can influence its stability and reactivity. The presence of other chemicals can also affect its action, either by competing for the same targets or by modifying its structure and hence its activity .
Biochemical Analysis
Biochemical Properties
Cycloheptylamine plays a significant role in biochemical reactions due to its amine group, which can participate in various interactions with enzymes, proteins, and other biomolecules. It has been shown to inhibit the activities of enzymes such as acetylcholinesterase and monoamine oxidase . These interactions suggest that this compound can act as an enzyme inhibitor, affecting the normal function of these enzymes and potentially altering biochemical pathways.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound’s inhibition of acetylcholinesterase can lead to increased levels of acetylcholine, impacting neurotransmission and cell signaling . Additionally, its interaction with monoamine oxidase can influence the metabolism of monoamines, affecting cellular metabolism and gene expression.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. It can inhibit enzymes such as acetylcholinesterase and monoamine oxidase by binding to their active sites, preventing the normal substrate from accessing the enzyme . This inhibition can lead to changes in the levels of neurotransmitters and other metabolites, ultimately affecting cellular function and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is known to be a flammable liquid and can cause severe skin and eye irritation . Over time, its effects on cellular function may vary, with potential long-term impacts observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that this compound can cause severe damage to tissues and organs at high doses, indicating a narrow therapeutic window . It is crucial to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux and metabolite levels by inhibiting enzymes such as monoamine oxidase . This inhibition can lead to changes in the levels of monoamines and other metabolites, impacting overall metabolic pathways and cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation can be influenced by these interactions, affecting its overall activity and function . Understanding the transport and distribution of this compound is essential for determining its efficacy and potential side effects.
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within cells can influence its interactions with biomolecules and its overall biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cycloheptylamine can be synthesized from cycloheptanone through a series of chemical reactions. One common method involves the reduction of cycloheptanone oxime to this compound . The reaction typically uses reducing agents such as lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods: In industrial settings, this compound is produced by catalytic hydrogenation of cycloheptanone in the presence of ammonia. This method ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cycloheptylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form cycloheptane.
Substitution: It participates in nucleophilic substitution reactions, forming derivatives such as N-alkylcycloheptylamines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Alkyl halides or acyl chlorides are common reagents.
Major Products:
Oxidation: Cycloheptanone oxime or cycloheptanenitrile.
Reduction: Cycloheptane.
Substitution: N-alkylcycloheptylamines or N-acylcycloheptylamines.
Scientific Research Applications
Cycloheptylamine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, including its use in drug development.
Industry: It is utilized in the production of specialty chemicals and as a corrosion inhibitor.
Comparison with Similar Compounds
Cyclohexylamine: An aliphatic amine with a six-membered ring.
Cyclopentylamine: An aliphatic amine with a five-membered ring.
Cyclooctylamine: An aliphatic amine with an eight-membered ring.
Comparison: Cycloheptylamine is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties compared to its analogs. For instance, this compound has a higher boiling point and different reactivity patterns compared to cyclohexylamine and cyclopentylamine .
Properties
IUPAC Name |
cycloheptanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c8-7-5-3-1-2-4-6-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXVVUHQULXCUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7063899 | |
Record name | Cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5452-35-7 | |
Record name | Cycloheptylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5452-35-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycloheptylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452357 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycloheptylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18962 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cycloheptanamine | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Cycloheptanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7063899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycloheptylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCLOHEPTANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y6LRJ7TC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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